Lp-PLA2-IN-17
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H14Cl2F3N5O2 |
|---|---|
Molecular Weight |
532.3 g/mol |
IUPAC Name |
7-[[3-chloro-4-[4-chloro-3-(trifluoromethyl)phenoxy]phenyl]methoxy]-3-pyrimidin-5-ylimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C24H14Cl2F3N5O2/c25-18-3-2-16(8-17(18)24(27,28)29)36-21-4-1-14(7-19(21)26)12-35-22-5-6-34-20(11-32-23(34)33-22)15-9-30-13-31-10-15/h1-11,13H,12H2 |
InChI Key |
AKKROBABWRSZQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1COC2=NC3=NC=C(N3C=C2)C4=CN=CN=C4)Cl)OC5=CC(=C(C=C5)Cl)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitors
Disclaimer: No specific public domain information is available for a compound designated "Lp-PLA2-IN-17." This guide provides a comprehensive overview of the mechanism of action for the general class of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) inhibitors, with a focus on the well-characterized inhibitor, Darapladib, as a representative example.
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory processes associated with the development and progression of atherosclerosis.[1] Inhibitors of Lp-PLA2 are a class of therapeutic agents designed to mitigate the pro-inflammatory effects of this enzyme. This guide details the mechanism of action of Lp-PLA2 inhibitors, supported by quantitative data, experimental protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in their understanding of this important therapeutic target.
Core Mechanism of Action
Lp-PLA2, also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[2] Primarily secreted by inflammatory cells such as macrophages, T-cells, and mast cells, approximately 80% of circulating Lp-PLA2 is associated with low-density lipoprotein (LDL) particles.[3]
The primary pathogenic role of Lp-PLA2 in atherosclerosis stems from its enzymatic activity within the arterial wall. Lp-PLA2 hydrolyzes oxidized phospholipids on the surface of LDL particles, generating two potent pro-inflammatory mediators: lysophosphatidylcholine (lyso-PC) and oxidized nonesterified fatty acids (oxNEFAs).[4] These molecules contribute to the progression of atherosclerotic plaques by promoting endothelial dysfunction, monocyte recruitment, and the formation of foam cells, ultimately leading to plaque instability and an increased risk of rupture.[5]
Lp-PLA2 inhibitors, such as Darapladib, are designed to selectively bind to the active site of the Lp-PLA2 enzyme, blocking its catalytic function.[1][2] By inhibiting the hydrolysis of oxidized phospholipids, these compounds reduce the production of lyso-PC and oxNEFAs, thereby attenuating the downstream inflammatory cascade within the atherosclerotic plaque.[6]
Quantitative Data for Lp-PLA2 Inhibition
The following table summarizes key quantitative data for the representative Lp-PLA2 inhibitor, Darapladib.
| Parameter | Value | Compound | Context | Reference |
| IC50 | 0.25 nM (270 pM) | Darapladib | In vitro inhibition of human recombinant Lp-PLA2 | [1][7] |
| Inhibition of Plasma Lp-PLA2 Activity | ~59% | Darapladib (160 mg) | Clinical trial in patients with coronary heart disease | [3] |
| Change in Necrotic Core Volume | -5.2 mm³ (treatment difference) | Darapladib | 12-month clinical trial in patients with coronary heart disease | [3] |
| Primary Endpoint (Major Coronary Events) | No significant reduction | Darapladib | SOLID-TIMI 52 Phase III Clinical Trial | [8][9] |
Experimental Protocols
A crucial aspect of studying Lp-PLA2 inhibitors is the accurate measurement of enzyme activity. The following is a detailed methodology for a common Lp-PLA2 activity assay.
Principle:
The enzymatic activity of Lp-PLA2 is determined by measuring the rate of hydrolysis of a synthetic substrate, 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine. The hydrolysis reaction releases 4-nitrophenol, a colored product that can be quantified spectrophotometrically by monitoring the increase in absorbance at 405 nm.[10]
Materials:
-
Serum or EDTA plasma samples
-
Lp-PLA2 activity assay kit (e.g., PLAC® Test)
-
Spectrophotometer capable of reading at 405 nm
-
Calibrators and controls
-
Test compound (Lp-PLA2 inhibitor)
Procedure:
-
Sample Preparation: Collect blood samples in serum or EDTA-containing tubes. Separate the serum or plasma from the cells within two hours of collection.[4] Samples can be stored refrigerated for up to 28 days or frozen for longer periods.[11][12]
-
Assay Reaction:
-
Prepare a reaction mixture containing the substrate solution.
-
Add the serum/plasma sample (and/or the test inhibitor at various concentrations) to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 37°C).
-
-
Measurement: Monitor the change in absorbance at 405 nm over a defined period (e.g., 10 minutes) using a spectrophotometer. The rate of change in absorbance is directly proportional to the Lp-PLA2 activity in the sample.[10]
-
Calibration and Calculation: Generate a calibration curve using calibrators with known Lp-PLA2 activities.[10] Use the calibration curve to determine the Lp-PLA2 activity in the samples, typically expressed in units of nmol/min/mL.
-
Inhibitor Screening: To determine the potency of an inhibitor (e.g., IC50 value), perform the assay with a fixed concentration of the enzyme and varying concentrations of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
Visualizations
The following diagrams illustrate the Lp-PLA2 signaling pathway and a general workflow for the discovery and evaluation of Lp-PLA2 inhibitors.
Caption: Lp-PLA2 signaling pathway in atherosclerosis.
Caption: Experimental workflow for Lp-PLA2 inhibitor discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ahajournals.org [ahajournals.org]
- 4. labcorp.com [labcorp.com]
- 5. Darapladib - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. gsk.com [gsk.com]
- 9. Effect of darapladib on major coronary events after an acute coronary syndrome: the SOLID-TIMI 52 randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Performance characteristics of lipoprotein-associated phospholipase A2 activity assay on the Dimension Vista analyser and preliminary study of a healthy Italian population - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lp-PLA2 Activity - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 12. Lp-PLA2 Activity - Cleveland HeartLab, Inc. [clevelandheartlab.com]
To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:
A Technical Guide to Content Strategy for the Modern Researcher
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for creating in-depth technical content tailored to the specific needs of researchers, scientists, and drug development professionals. By understanding and targeting five key researcher intents, content can be structured to provide maximum value, from initial exploration of a topic to the practical application of experimental protocols.
Categorization of Researcher Intents
To effectively guide content creation, keywords have been categorized based on five specific researcher intents, adapted for a scientific and drug development audience:
-
Foundational/Informational Intent: The researcher is seeking to understand the basics of a scientific concept, pathway, or methodology. They are at the top of the funnel, looking for comprehensive overviews, definitions, and fundamental principles.
-
Navigational/Orientational Intent: The researcher knows what they are looking for and is trying to locate a specific resource, database, publication, or piece of equipment. This intent is about finding a known entity.
-
Methodological/Transactional Intent: The researcher is looking to perform an action, such as executing an experiment, purchasing a reagent, or accessing a specific protocol. This intent is highly action-oriented and practical.
-
Investigational/Commercial Intent: The researcher is evaluating and comparing different technologies, products, or services to solve a specific research problem. They are in a consideration phase, weighing the pros and cons of various options before committing to a particular solution.
-
Locational/Service-Oriented Intent: The researcher is looking for services, collaborators, or events within a specific geographical area or institution. This intent is focused on finding local expertise and resources.
Keyword Categorization by Researcher Intent
| Researcher Intent | Keywords |
| Foundational/Informational | "what is CRISPR-Cas9", "PI3K/AKT/mTOR pathway explained", "introduction to kinase inhibitors", "mechanism of action of cell-based assays", "cancer signaling pathways overview", "drug discovery process steps", "define western blot", "how does gene editing work", "basics of cell viability assays", "history of monoclonal antibodies" |
| Navigational/Orientational | "PubMed search for...", "PDB entry for...", "Nature journal", "Thermo Fisher Scientific website", "Addgene plasmid repository", "NCBI BLAST", "Sigma-Aldrich catalog", "Cell Signaling Technology antibodies", "Bio-Rad western blot protocol", "QIAGEN kit manual" |
| Methodological/Transactional | "CRISPR knockout protocol", "western blot step-by-step", "cell viability assay procedure", "purchase kinase inhibitor", "order custom primers", "download GraphPad Prism", "request a quote for sequencing", "cell culture media for sale", "book a flow cytometer", "register for AACR conference" |
| Investigational/Commercial | "best CRISPR editing kit", "compare kinase inhibitor screening services", "Agilent vs. Waters HPLC", "review of Illumina sequencers", "top CROs for in vivo studies", "alternatives to...", "cost of...", "benchtop NMR spectrometer comparison", "automated cell counter reviews", "choosing a laboratory information management system (LIMS)" |
| Locational/Service-Oriented | "core sequencing facility near me", "biotech incubator in [city]", "scientific conference in [country]", "local sales representative for [company]", "mass spectrometry service provider [state]", "university core labs", "seminars on drug discovery in [city]", "find a collaborator in [field]", "[institution] animal facility", "contract research organization in [region]" |
Quantitative Data in Drug Discovery
The following tables summarize key quantitative data relevant to drug development professionals, focusing on kinase inhibitor selectivity and cell viability assays.
Table 1: Selectivity of Kinase Inhibitors Against a Panel of Kinases
This table presents a subset of data from a comprehensive screen of kinase inhibitors, showcasing their binding affinities (Kd values) against various kinases. Lower Kd values indicate higher affinity.
| Inhibitor | Target Kinase | Kd (nM) |
| Dasatinib | ABL1 | < 1 |
| SRC | 1.5 | |
| LCK | 2.2 | |
| Gefitinib | EGFR | 2.5 |
| ERBB2 | 3,700 | |
| Lapatinib | EGFR | 9.8 |
| ERBB2 | 13 | |
| Staurosporine | a broad-spectrum kinase inhibitor | various (low nM range) |
Data is illustrative and compiled from publicly available kinase inhibitor profiling studies.
Table 2: IC50 Values of a Test Compound in a Cell Viability Assay
This table shows the half-maximal inhibitory concentration (IC50) of a hypothetical test compound on different cancer cell lines, a common metric to assess a compound's potency.
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| HCT116 | Colon Cancer | 8.1 |
| U-87 MG | Glioblastoma | 25.6 |
IC50 values are hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and adaptation in a research setting.
Protocol 1: CRISPR-Cas9 Mediated Gene Knockout
Objective: To generate a stable knockout of a target gene in a mammalian cell line.
Materials:
-
Cas9 nuclease expression vector (e.g., lentiCRISPR v2)
-
Single guide RNA (sgRNA) targeting the gene of interest
-
Mammalian cell line of choice
-
Lipofectamine 3000 or similar transfection reagent
-
Puromycin or other selection antibiotic
-
Cell culture medium and supplements
-
6-well plates
-
FACS buffer (PBS + 2% FBS)
-
DNA extraction kit
-
PCR reagents
-
Sanger sequencing service
Methodology:
-
sgRNA Design and Cloning: Design two to three sgRNAs targeting an early exon of the gene of interest using a web-based tool (e.g., CHOPCHOP). Synthesize and clone the sgRNAs into the Cas9 expression vector.
-
Transfection: Seed the mammalian cells in a 6-well plate. The following day, co-transfect the cells with the Cas9-sgRNA plasmid using Lipofectamine 3000 according to the manufacturer's protocol.
-
Selection: 48 hours post-transfection, begin selection by adding puromycin to the cell culture medium at a pre-determined concentration.
-
Clonal Isolation: After 7-10 days of selection, surviving cells are trypsinized and re-plated at a low density to allow for the growth of single-cell colonies.
-
Genotyping: Once colonies are established, pick individual clones and expand them. Extract genomic DNA from a portion of the cells from each clone.
-
Verification of Knockout: Perform PCR to amplify the genomic region targeted by the sgRNA. Analyze the PCR products by Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation and subsequent gene knockout.
-
Functional Validation: Confirm the absence of the target protein by Western blot or other functional assays.
Protocol 2: Western Blot for Protein Expression Analysis
Objective: To detect and quantify the expression level of a specific protein in a cell lysate.
Materials:
-
Cell lysate
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer (Tris-Glycine-Methanol)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Sample Preparation: Thaw cell lysates on ice. Determine protein concentration using a BCA or Bradford assay. Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane into an SDS-PAGE gel. Run the gel at 100-150V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times for 5-10 minutes each with TBST. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10-15 minutes each with TBST. Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system. Analyze band intensities using appropriate software.
Mandatory Visualizations
Diagrams of key signaling pathways and experimental workflows provide a clear and concise visual representation of complex information.
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival.
Caption: The Ras/MAPK signaling cascade, which translates extracellular signals into cellular responses.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational and exploratory phases of drug discovery, providing a comprehensive overview of the core concepts, preliminary investigation techniques, and essential experimental protocols. This document is designed to serve as a vital resource for researchers, scientists, and professionals engaged in the complex process of developing new therapeutic agents. By presenting quantitative data in a structured format, offering detailed experimental methodologies, and visualizing complex biological and procedural workflows, this guide aims to facilitate a deeper understanding of the initial, critical stages of drug development.
Core Concepts in Early Drug Discovery
The journey of drug discovery begins with a foundational understanding of the biological basis of a disease. This initial phase involves identifying a "target," which is typically a protein, gene, or RNA molecule that plays a critical role in the disease process. A good target should be effective, safe, and "druggable," meaning it can be accessed and modulated by a therapeutic agent.[1] The process of confirming that modulating the target will have a therapeutic effect is known as target validation, a critical first step that can significantly increase the chances of success in later clinical trials.[2]
Once a target is validated, the exploratory phase of identifying "hits" begins. High-Throughput Screening (HTS) is a key technique used to test large libraries of chemical compounds to identify those that interact with the target.[3] The hit rate in a typical HTS campaign is generally low, often less than 1%.[4] Hits are then progressed into the "lead optimization" phase, where their chemical structures are modified to improve properties such as potency, selectivity, and pharmacokinetic profiles.[5][6] This iterative process aims to produce a single drug candidate with the desired characteristics for preclinical and clinical development.[5][6]
Quantitative Landscape of Drug Discovery
The path from an initial idea to a marketed drug is a lengthy, costly, and high-risk endeavor. The following tables summarize key quantitative data related to the timelines, costs, and success rates associated with various stages of the drug discovery and development process.
| Stage | Average Duration | Associated Costs |
| Preclinical Research | 3 to 6 years[7] | $15 million to $600 million[7][8] |
| Clinical Trials (Phase I-III) | 6 to 7 years[8] | - Phase I: ~
|
| FDA Review | 0.5 to 2 years[8] | $2 million to $3 million (application fees)[8] |
| Total (Discovery to Approval) | 10 to 15 years [7] | Average of $1.3 billion to $2.6 billion [7][9] |
Table 1: Average Timelines and Costs of Drug Development.
| Stage/Metric | Success Rate | Notes |
| Overall (Phase I to Approval) | Approximately 9.6% - 12%[7][10] | Varies significantly by therapeutic area. |
| Oncology Drug Success Rate | 3% - 5%[10] | One of the lowest success rates. |
| Lead Optimization Success Rate | Approximately 50%[5] | Refers to the successful identification of a preclinical candidate from a lead series. |
| Target Validation with Genetic Support | Can double the success rate[11] | Drugs with genetic evidence supporting the target are more likely to be approved.[11] |
| High-Throughput Screening (HTS) Hit Rate | Typically < 1%[4] | The percentage of compounds in a screening library that show activity against the target. |
Table 2: Success Rates in Drug Discovery and Development.
Key Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of successful drug discovery research. The following sections provide step-by-step methodologies for three fundamental techniques.
Polymerase Chain Reaction (PCR) for DNA Amplification
PCR is a powerful technique used to amplify a specific segment of DNA.
Materials:
-
10X Standard Taq Reaction Buffer
-
10 mM dNTPs
-
10 µM Forward Primer
-
10 µM Reverse Primer
-
Template DNA
-
Taq DNA Polymerase
-
Nuclease-free water
Procedure:
-
Reaction Setup:
-
Assemble all reaction components on ice in a sterile, thin-walled PCR tube.
-
Gently mix the components before adding them to the reaction.
-
A typical 50 µl reaction mixture includes: 5 µl of 10X Buffer, 1 µl of dNTPs, 1 µl of each primer, a variable amount of template DNA (e.g., 1 ng–1 µg for genomic DNA), 0.25 µl of Taq DNA Polymerase, and nuclease-free water to a final volume of 50 µl.
-
Mix the entire reaction gently and centrifuge briefly to collect the liquid at the bottom of the tube.
-
-
Thermocycling:
-
Analysis:
-
Analyze the PCR product by gel electrophoresis to confirm the size of the amplified DNA fragment.[11]
-
Western Blot for Protein Detection
Western blotting is a widely used technique to detect specific proteins in a sample.[12]
Materials:
-
Lysis buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween 20)
Procedure:
-
Sample Preparation:
-
Lyse cells or tissues in lysis buffer to extract proteins.
-
Determine protein concentration using a method like the Bradford assay.
-
-
Gel Electrophoresis:
-
Denature protein samples by boiling them in loading buffer containing SDS.
-
Separate the proteins by size using SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.[9]
-
-
Blocking:
-
Wash the membrane with TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Dilute the primary antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.[8]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Signal Detection:
Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen Quantification
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Materials:
-
Coating buffer
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Sample/Standard dilution buffer
-
Capture antibody
-
Detection antibody (often enzyme-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microtiter plate
Procedure (Sandwich ELISA):
-
Coating:
-
Dilute the capture antibody in coating buffer and add it to the wells of a microtiter plate.
-
Incubate overnight at 4°C or for at least 2 hours at room temperature.
-
-
Blocking:
-
Aspirate the coating solution and wash the wells three times with wash buffer.
-
Add blocking buffer to each well and incubate for at least 1 hour at room temperature.[7]
-
-
Sample Incubation:
-
Wash the wells three times with wash buffer.
-
Add standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Detection Antibody Incubation:
-
Wash the wells three times with wash buffer.
-
Add the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development:
-
Wash the wells three times with wash buffer.
-
Add the substrate solution to each well and incubate in the dark until a color develops.
-
-
Measurement:
-
Add stop solution to each well to stop the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Visualizing Foundational Processes
Diagrams are essential for illustrating the complex signaling pathways, experimental workflows, and logical relationships that underpin drug discovery.
Early Drug Discovery and Development Pipeline.
Simplified MAPK/ERK Signaling Pathway.
Step-by-Step Western Blot Experimental Workflow.
References
- 1. users.cs.duke.edu [users.cs.duke.edu]
- 2. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 3. Polymerase Chain Reaction (PCR) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. asm.org [asm.org]
- 5. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. neb.com [neb.com]
- 8. タンパク質のウェスタンブロッティングの基礎 [sigmaaldrich.com]
- 9. genscript.com [genscript.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. azurebiosystems.com [azurebiosystems.com]
Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Olaparib, a pivotal PARP (Poly ADP-ribose polymerase) inhibitor in cancer therapy. The focus is on the methodological and application-based aspects of Olaparib, offering detailed insights into its mechanism of action, experimental protocols for its use in research, and a summary of its clinical efficacy.
Core Mechanism of Action: PARP Inhibition and Synthetic Lethality
Olaparib is a potent inhibitor of PARP enzymes, particularly PARP1 and PARP2, which play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] By inhibiting PARP, Olaparib prevents the repair of these SSBs. When the replication fork encounters an unrepaired SSB, it can lead to the formation of a DNA double-strand break (DSB), a more cytotoxic form of DNA damage.[2][3]
In normal, healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway, which is dependent on functional BRCA1 and BRCA2 proteins. However, in cancer cells with mutations in BRCA1 or BRCA2 genes, the HR pathway is deficient. This creates a state of "synthetic lethality," where the simultaneous loss of two DNA repair pathways—PARP-mediated BER (inhibited by Olaparib) and HR (due to BRCA mutations)—is lethal to the cancer cell, while normal cells with intact HR pathways are largely unaffected.[2][4]
dot
Quantitative Data Presentation
In Vitro Efficacy: IC50 Values of Olaparib
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Olaparib in various cancer cell lines, highlighting the differential sensitivity between cell lines with and without BRCA mutations.
| Cell Line | Cancer Type | BRCA1/2 Status | Olaparib IC50 (µM) |
| PEO1 | Ovarian | BRCA2 mutant | ~0.01 - 0.1 |
| PEO4 | Ovarian | BRCA2 wild-type | >10 |
| UWB1.289 | Ovarian | BRCA1 mutant | ~0.1 - 1.0 |
| UWB1.289 + BRCA1 | Ovarian | BRCA1 wild-type (complemented) | >10 |
| LNCaP | Prostate | Wild-type | ~4.4 |
| C4-2B | Prostate | Wild-type | ~2.9 |
| DU145 | Prostate | Wild-type | ~3.8 |
Note: IC50 values can vary depending on the specific assay conditions and laboratory. The values presented are approximate ranges based on published literature.[5][6]
Clinical Efficacy: Objective Response Rates (ORR)
The objective response rate is the proportion of patients with a tumor size reduction of a predefined amount and for a minimum time period. The following table summarizes the ORR of Olaparib in key clinical trials across different cancer types.
| Clinical Trial | Cancer Type | Patient Population | Olaparib Monotherapy ORR (%) |
| SOLO3 | Platinum-Sensitive Relapsed Ovarian Cancer | Germline BRCA-mutated | 72.2 |
| OlympiAD | Metastatic Breast Cancer | Germline BRCA-mutated, HER2-negative | 59.9 |
| Phase II (TOPARP-B) | Metastatic Castration-Resistant Prostate Cancer | DNA repair gene alterations | 88 (in BRCA1/2 mutated subgroup) |
| LIGHT | Platinum-Sensitive Relapsed Ovarian Cancer | Germline BRCA-mutated | 69 |
| LIGHT | Platinum-Sensitive Relapsed Ovarian Cancer | Somatic BRCA-mutated | 64 |
ORR data is based on the specified patient populations within the respective clinical trials.[4][7][8]
Experimental Protocols
PARP Inhibition Assay (Competitive Fluorescence Polarization)
This protocol outlines a method to determine the inhibitory activity of Olaparib on PARP1 enzymatic activity using a competitive fluorescence polarization (FP) assay.
Principle: This assay measures the displacement of a fluorescently labeled PARP inhibitor probe from the PARP1 enzyme by a test compound (Olaparib). When the fluorescent probe is bound to PARP1, it has a high FP value. Unbound probe has a low FP value. Inhibition of binding by Olaparib results in a decrease in the FP signal.[9][10]
Materials:
-
Purified recombinant human PARP1 enzyme
-
Fluorescently labeled PARP inhibitor probe (e.g., Olaparib-FL)
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.01% (v/v) Nonidet P-40, 1 mM DTT)
-
Olaparib (as a standard inhibitor)
-
384-well black, flat-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents:
-
Dilute PARP1 enzyme to the desired concentration in assay buffer.
-
Dilute the fluorescent probe to the desired concentration in assay buffer.
-
Prepare a serial dilution of Olaparib in assay buffer.
-
-
Assay Setup:
-
Add 5 µL of the Olaparib serial dilutions or vehicle control to the wells of the 384-well plate.
-
Add 10 µL of the diluted PARP1 enzyme to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the diluted fluorescent probe to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 530 nm emission).
-
-
Data Analysis:
-
Calculate the change in millipolarization units (mP) for each well.
-
Plot the mP values against the logarithm of the Olaparib concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
dot
References
- 1. youtube.com [youtube.com]
- 2. PARP inhibitor olaparib induces DNA damage and acts as a drug sensitizer in an in vitro model of canine hematopoietic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Olaparib as Treatment Versus Nonplatinum Chemotherapy in Patients With Platinum-Sensitive Relapsed Ovarian Cancer: Phase III SOLO3 Study Final Overall Survival Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OlympiAD final overall survival and tolerability results: Olaparib versus chemotherapy treatment of physician’s choice in patients with a germline BRCA mutation and HER2-negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation and comparative analysis of novel chemical compounds targeting kinase signaling pathways. It outlines detailed experimental protocols, data presentation standards, and visualization of key processes to facilitate robust evaluation and informed decision-making in the drug discovery pipeline.
Introduction to Compound Validation and Comparative Analysis
The successful development of targeted therapies, particularly kinase inhibitors, hinges on rigorous validation of their biological activity and a clear understanding of their potency and selectivity relative to existing compounds or alternative therapeutic strategies. This process involves a series of well-defined in vitro experiments designed to confirm the compound's mechanism of action, quantify its inhibitory effects, and assess its impact on cell viability.
Comparative analysis is integral to this process, providing essential context for a compound's performance. By benchmarking against standard-of-care inhibitors or other candidates in development, researchers can identify compounds with superior efficacy, selectivity, or novel mechanisms of action, thereby prioritizing the most promising leads for further preclinical and clinical investigation.
Experimental Protocols
This section details the methodologies for key experiments central to the validation and comparative analysis of kinase inhibitors.
In Vitro Kinase Activity Assay
Objective: To determine the direct inhibitory effect of a compound on the activity of a specific kinase.
Methodology:
-
Reagents and Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (at various concentrations)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
96-well or 384-well microplates
-
-
Procedure:
-
Prepare a serial dilution of the test compound and a known inhibitor (positive control) in the kinase assay buffer.
-
In a microplate, add the recombinant kinase enzyme to each well.
-
Add the diluted test compound, positive control, or vehicle (negative control) to the respective wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Terminate the reaction and measure the kinase activity using a suitable detection method. For example, in a luminescence-based assay like ADP-Glo™, the amount of ADP produced is quantified, which is directly proportional to kinase activity.[1]
-
Data is typically expressed as the percentage of remaining kinase activity relative to the vehicle control.
-
Cell Viability Assays (MTT & XTT)
Objective: To assess the effect of the compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.[2][3][4][5]
Methodology:
-
Reagents and Materials:
-
Cancer cell lines of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (at various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilizing agent (for MTT assay, e.g., DMSO or SDS-HCl)[2]
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and a positive control (e.g., a known cytotoxic agent). Include a vehicle-treated control group.
-
Incubate the cells for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
For MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
For XTT Assay:
-
The absorbance values are proportional to the number of viable cells.
-
Determination of IC50 Values
Objective: To quantify the concentration of a compound that inhibits a biological process (e.g., kinase activity or cell viability) by 50%.
Methodology:
-
Data Analysis:
-
The data obtained from the kinase activity and cell viability assays are used to determine the half-maximal inhibitory concentration (IC50).
-
For each compound, plot the percentage of inhibition (or viability) against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis.
-
The IC50 value is the concentration of the compound at which the response is reduced by 50%.
-
-
Software:
-
GraphPad Prism, Origin, or other statistical software packages are commonly used for this analysis.
-
Data Presentation: Quantitative Summary
To facilitate a clear and direct comparison of the inhibitory potential of different compounds, all quantitative data should be summarized in a structured tabular format.
Table 1: Comparative Analysis of Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) ± SD | Fold Difference vs. Control |
| Compound-A | Kinase X | 15.2 ± 2.1 | 10.5 |
| Compound-B | Kinase X | 5.8 ± 0.9 | 27.6 |
| Control-Inhibitor | Kinase X | 160.0 ± 12.5 | 1.0 |
| Compound-A | Kinase Y (Off-target) | > 10,000 | - |
| Compound-B | Kinase Y (Off-target) | 1,250 ± 89 | - |
| Control-Inhibitor | Kinase Y (Off-target) | 8,500 ± 450 | - |
Table 2: Comparative Analysis of Cell Viability in Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) ± SD | Fold Difference vs. Control |
| Compound-A | Cell Line 1 (Kinase X dependent) | 0.25 ± 0.04 | 12.0 |
| Compound-B | Cell Line 1 (Kinase X dependent) | 0.11 ± 0.02 | 27.3 |
| Control-Drug | Cell Line 1 (Kinase X dependent) | 3.0 ± 0.5 | 1.0 |
| Compound-A | Cell Line 2 (Kinase X independent) | 15.8 ± 2.3 | - |
| Compound-B | Cell Line 2 (Kinase X independent) | 9.5 ± 1.1 | - |
| Control-Drug | Cell Line 2 (Kinase X independent) | 25.0 ± 3.7 | - |
Visualization of Pathways and Workflows
Visual representations of signaling pathways and experimental workflows are crucial for conveying complex information in an accessible manner. The following diagrams are generated using Graphviz (DOT language).
Simplified Kinase Signaling Pathway
This diagram illustrates a generic kinase signaling cascade, highlighting the point of inhibition by a novel compound.
Experimental Workflow for Compound Validation
This flowchart outlines the key steps in the in vitro validation process for a novel chemical compound.
References
An In-depth Technical Guide to the Discovery and Synthesis of the Lp-PLA2 Inhibitor, Darapladib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of darapladib, a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). This document details the scientific journey from target identification to clinical evaluation, offering valuable insights for professionals in the field of drug discovery and development.
Introduction: The Role of Lp-PLA2 in Cardiovascular Disease
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[1] Secreted primarily by inflammatory cells such as macrophages, T-cells, and mast cells, Lp-PLA2 circulates in the plasma predominantly bound to low-density lipoprotein (LDL) and, to a lesser extent, high-density lipoprotein (HDL).[2]
Within the arterial wall, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory and pro-atherogenic products, namely lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[3] These molecules contribute to the progression of atherosclerosis by promoting inflammation, endothelial dysfunction, and the formation of unstable plaques, which are prone to rupture and can lead to myocardial infarction and stroke.[4] Given its pivotal role in vascular inflammation, Lp-PLA2 emerged as a promising therapeutic target for the treatment of atherosclerotic cardiovascular disease.
The Discovery of Darapladib
Darapladib (formerly SB-480848) was discovered through a collaborative effort between Human Genome Sciences and GlaxoSmithKline (GSK).[5] The development of darapladib represented a novel therapeutic strategy aimed at attenuating vascular inflammation to reduce the risk of cardiovascular events.[4] Although phase III clinical trials (STABILITY and SOLID-TIMI 52) did not demonstrate a significant reduction in the primary endpoints of major adverse cardiovascular events in patients with stable coronary heart disease or acute coronary syndrome, the discovery and development of darapladib have provided invaluable insights into the role of Lp-PLA2 in cardiovascular pathophysiology and the challenges of targeting vascular inflammation.[5]
Synthesis Pathway of Darapladib
The chemical synthesis of darapladib involves a multi-step process. A key patent (WO2015087239A1) outlines a process for the preparation of darapladib and its intermediates.[6] The synthesis can be conceptually divided into the preparation of two key intermediates, followed by their coupling to form the final compound.
Key Intermediates:
-
Intermediate 1: {2-[(4-fluorobenzyl)sulfanyl]-4-oxo-4,5,6,7-tetrahydro-lH-cyclopenta[d]pyrimidin-l-yl}acetic acid
-
Intermediate 2: N,N-diethyl-N'-{[4'-(trifluoromethyl)biphenyl-4-yl]methyl}ethane-l,2-diamine
Final Coupling Step:
The final step involves the reaction of Intermediate 1 with Intermediate 2 in the presence of coupling agents such as 1-hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in a suitable solvent like dichloromethane.[6]
Below is a DOT language script for a simplified, conceptual synthesis pathway.
Caption: Conceptual synthesis pathway of Darapladib.
Quantitative Data Summary
The biological activity and pharmacokinetic properties of darapladib have been characterized in numerous preclinical and clinical studies. Below is a summary of key quantitative data.
Table 1: In Vitro Activity of Darapladib
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 (Lp-PLA2) | 0.25 nM | Human | Recombinant enzyme | [3][7][8] |
| IC50 (lyso-PC production) | 4 nM | Human | Copper-catalyzed oxidation of LDL | [3] |
| IC50 (monocyte chemotaxis) | 4 nM | Human | --- | [3] |
Table 2: Pharmacokinetic Parameters of Darapladib in Healthy Chinese Subjects (160 mg, single and multiple doses)
| Parameter | Single Dose (Mean, CVb%) | Multiple Dose (Mean, CVb%) | Reference |
| AUC(0-τ) (ng·h/mL) | 153 (69.0%) | 519 (33.3%) | |
| Cmax (ng/mL) | 17.9 (55.2%) | 34.4 (49.9%) | |
| Steady-state trough inhibition of Lp-PLA2 activity | --- | ~70% | |
| Maximum Lp-PLA2 inhibition at steady-state (Day 28) | --- | 76.4% |
Experimental Protocols
Lp-PLA2 Activity Assay (Enzymatic Colorimetric Method)
This protocol describes a common method for determining Lp-PLA2 activity in serum or plasma samples.
Principle:
The assay measures the enzymatic activity of Lp-PLA2 through the hydrolysis of a synthetic substrate, 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP). Lp-PLA2 cleaves the acetyl group at the sn-2 position, releasing a 4-nitrophenyl group, which is a chromogenic product that can be quantified spectrophotometrically at 405 nm. The rate of increase in absorbance is directly proportional to the Lp-PLA2 activity in the sample.
Materials:
-
Serum or plasma sample
-
Lp-PLA2 assay buffer
-
MNP substrate solution
-
Microplate reader capable of reading absorbance at 405 nm
-
37°C incubator
Procedure:
-
Sample Preparation: Collect blood samples in appropriate tubes (e.g., serum separator tubes). Separate serum or plasma from cells by centrifugation.
-
Assay Setup:
-
Pipette the appropriate volume of assay buffer into the wells of a microplate.
-
Add the serum or plasma samples to the designated wells.
-
For inhibitor studies, pre-incubate the samples with varying concentrations of the test compound (e.g., darapladib) for a specified period.
-
-
Reaction Initiation: Add the MNP substrate solution to each well to start the enzymatic reaction.
-
Measurement: Immediately place the microplate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a defined period.
-
Data Analysis: Calculate the rate of change in absorbance per minute (ΔA/min). The Lp-PLA2 activity is then calculated based on the molar extinction coefficient of the 4-nitrophenol product and the reaction volume. One unit of Lp-PLA2 activity is typically defined as the amount of enzyme that catalyzes the formation of 1 nmol of product per minute under the specified assay conditions.
Below is a DOT language script for the experimental workflow.
Caption: Workflow for the Lp-PLA2 enzymatic activity assay.
Signaling Pathway
Lp-PLA2 plays a critical role in the inflammatory cascade within the atherosclerotic plaque. The following diagram illustrates the signaling pathway involving Lp-PLA2 and the point of intervention for darapladib.
References
- 1. mdpi.com [mdpi.com]
- 2. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Darapladib - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Darapladib - Wikipedia [en.wikipedia.org]
- 6. WO2015087239A1 - Processes for the preparation of darapladib and its intermediates - Google Patents [patents.google.com]
- 7. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
For Immediate Release: A comprehensive technical guide is now available detailing the scientific underpinnings of Lp-PLA2-IN-17, a potent inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2). This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals actively investigating novel therapeutic strategies for atherosclerosis and other inflammatory cardiovascular diseases.
This compound has emerged as a significant research compound due to its targeted inhibition of the Lp-PLA2 enzyme. Elevated levels of Lp-PLA2 are strongly associated with an increased risk of cardiovascular events, making it a critical target for therapeutic intervention.[1][2][3][4][5] This guide provides a curated compilation of SEO-driven, long-tail keywords for researchers, detailed experimental protocols, quantitative data, and visualizations of the relevant signaling pathways to facilitate further investigation into this promising inhibitor.
A Comprehensive List of SEO-Driven, Long-Tail Keywords for Researchers:
To aid in the discoverability of research related to this compound, the following long-tail keywords are recommended for use in publications, presentations, and online resources:
-
"this compound mechanism of action in atherosclerosis"
-
"Biochemical assays for this compound IC50 determination"
-
"In vitro studies of this compound on macrophage foam cells"
-
"In vivo efficacy of this compound in murine atherosclerosis models"
-
"Pharmacokinetic profile of the Lp-PLA2 inhibitor this compound"
-
"this compound effect on lysophosphatidylcholine (LPC) levels"
-
"Comparative studies of this compound and darapladib"
-
"Role of this compound in reducing vascular inflammation"
-
"this compound as a therapeutic agent for coronary artery disease"
-
"Synthesis and chemical properties of this compound"
-
"Lp-PLA2 signaling pathway modulation by this compound"
-
"Experimental protocols for testing Lp-PLA2 inhibitors in cardiovascular research"
Biochemical and Pharmacological Profile of this compound
This compound is a bicyclic compound identified as a potent inhibitor of the Lp-PLA2 enzyme. The following table summarizes its key molecular and inhibitory properties.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₄Cl₂F₅N₃O₄S | Patent WO2016180247A1 |
| Molecular Weight | 650.3 g/mol | Patent WO2016180247A1 |
| IC₅₀ (Lp-PLA2) | < 10 nM | Patent WO2016180247A1 |
The Role of Lp-PLA2 in Atherosclerosis: The Target of this compound
Lp-PLA2 is an enzyme primarily associated with low-density lipoprotein (LDL) particles in the bloodstream.[4][6] Within the arterial wall, it hydrolyzes oxidized phospholipids on LDL particles, a key step in the progression of atherosclerosis. This process generates two pro-inflammatory mediators: lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[6][7][8] These molecules contribute to the inflammatory cascade within atherosclerotic plaques by promoting the recruitment of immune cells, inducing cell death, and ultimately leading to plaque instability and rupture, which can cause heart attacks and strokes.[1][2][7] By inhibiting Lp-PLA2, this compound is designed to block this inflammatory pathway.[2]
Key Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound, based on established protocols for Lp-PLA2 inhibitors.
In Vitro Lp-PLA2 Inhibition Assay (IC₅₀ Determination)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
Materials:
-
Recombinant human Lp-PLA2 enzyme
-
Substrate: 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine
-
Assay Buffer: Tris-HCl buffer, pH 7.4
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant Lp-PLA2 enzyme to each well, followed by the different concentrations of this compound.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the rate of 4-nitrophenol production by measuring the absorbance at 405 nm every minute for 30 minutes using a microplate reader.[6][9]
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (enzyme and substrate without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
In Vivo Murine Atherosclerosis Model
This protocol describes an in vivo model to assess the efficacy of this compound in reducing atherosclerotic plaque formation.
Animal Model:
-
Apolipoprotein E-deficient (ApoE-/-) mice, a well-established model for atherosclerosis research.
Procedure:
-
At 8 weeks of age, place ApoE-/- mice on a high-fat diet to induce atherosclerosis.
-
After 4 weeks of the high-fat diet, divide the mice into two groups: a control group receiving a vehicle (e.g., saline) and a treatment group receiving this compound (administered orally, for example, at a dose of 50 mg/kg/day).
-
Continue the treatment for a specified period, typically 12-16 weeks.
-
At the end of the treatment period, euthanize the mice and perfuse the aorta with saline.
-
Excise the aorta and stain with Oil Red O to visualize atherosclerotic lesions.
-
Quantify the lesion area as a percentage of the total aortic surface area using image analysis software.
-
Additionally, serum levels of inflammatory markers such as IL-6 and hs-CRP can be measured using ELISA.[3]
Visualizing the Impact of this compound
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of Lp-PLA2 in atherosclerosis and the proposed mechanism of action for this compound.
Caption: Lp-PLA2 signaling pathway in atherosclerosis.
Caption: Mechanism of action of this compound.
This technical guide provides a foundational resource for researchers to understand and further investigate the therapeutic potential of this compound in the context of cardiovascular disease. The provided keywords, protocols, and visualizations are intended to streamline research efforts and foster new discoveries in this critical area of medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. WO2017059135A1 - Lp-pla2 inhibitors - Google Patents [patents.google.com]
- 3. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipoprotein-associated phospholipase A(2) and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. US7176281B2 - Phospholipase A2-inhibitory peptide with anti-arthritic and neuroprotective activities - Google Patents [patents.google.com]
Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.
- 1. Before you continue to YouTube [consent.youtube.com]
- 2. The nuclear envelope and nuclear pore complexes in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell nucleus - Wikipedia [en.wikipedia.org]
- 4. Nucleus Structure | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. news-medical.net [news-medical.net]
- 6. The Dynamic Nuclear Envelope: Resilience in Health and Dysfunction in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear envelope dynamics - Institute of Basic Medical Sciences [med.uio.no]
- 8. Chemical Screening of Nuclear Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High throughput screening for compounds to the orphan nuclear receptor NR2F6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 11. Cell and Nuclear Extraction Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. researchgate.net [researchgate.net]
- 14. DSpace [scholarshare.temple.edu]
- 15. Nuclear proteins: promising targets for cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Visualization of drug target interactions in the contexts of pathways and networks with ReactomeFIViz - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preclinical Imaging and Biological Irradiation in Drug Distribution [raycisionglobal.com]
- 20. news-medical.net [news-medical.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. biorxiv.org [biorxiv.org]
- 23. New Modalities Platform for Next-Gen Drug Discovery [md.catapult.org.uk]
- 24. Frontiers | The nuclear envelope and nuclear pore complexes in neurodegenerative diseases [frontiersin.org]
- 25. tandfonline.com [tandfonline.com]
- 26. geneonline.com [geneonline.com]
- 27. academic.oup.com [academic.oup.com]
- 28. A coarse-grained computational model of the nuclear pore complex predicts Phe-Gly nucleoporin dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Physics of the Nuclear Pore Complex: Theory, Modeling and Experiment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles of Identifying and Validating Novel Therapeutic Candidates.
This guide provides a comprehensive overview of the foundational and exploratory phases of drug discovery, focusing on the critical keywords, experimental methodologies, and data interpretation necessary for the preliminary investigation of potential therapeutic agents. We will delve into the core requirements of this process, from initial high-throughput screening to preclinical in vivo validation, with a focus on clear data presentation and detailed experimental protocols.
Foundational Keywords in Drug Discovery
The initial stages of drug discovery are characterized by a series of key activities, each with its own specific terminology. A fundamental understanding of these terms is crucial for navigating the complexities of the field:
-
Target Identification and Validation: This is the foundational step where a specific biological molecule, such as a protein or gene, is identified as having a causative role in a disease.[1][2] Validation experiments are then conducted to confirm that modulating this target is likely to have a therapeutic effect.
-
Hit Discovery: Following target validation, the process of identifying "hits" begins. This involves screening large libraries of chemical compounds to find molecules that interact with the target in a desired way.[2]
-
High-Throughput Screening (HTS): HTS is a key technology in hit discovery, employing robotics and automation to test thousands or even millions of compounds quickly and efficiently.[3][4][5]
-
Hit-to-Lead (H2L): Once hits are identified, the hit-to-lead stage focuses on a smaller, more promising subset of these compounds.[6] Medicinal chemists work to improve the potency, selectivity, and other properties of these "hit" molecules to turn them into "lead" compounds.
-
Lead Optimization: This phase involves further refining the chemical structure of lead compounds to enhance their efficacy, safety, and pharmacokinetic properties, making them suitable for preclinical development.[7]
-
In Vitro and In Vivo Studies: In vitro experiments are conducted in a controlled environment outside of a living organism, such as in a test tube or cell culture. In vivo studies are conducted within a living organism, such as animal models, to evaluate the effects of a drug candidate in a more complex biological system.
-
ADME/Tox: This acronym stands for Absorption, Distribution, Metabolism, and Excretion, which are the key pharmacokinetic properties of a drug. Toxicology studies are conducted to assess the potential adverse effects of a compound.
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): Pharmacokinetics describes what the body does to a drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics describes what the drug does to the body (the drug's mechanism of action and its effects).[8][9]
Data Presentation: A Case Study of a Hypothetical Kinase Inhibitor
To illustrate the data generated during the foundational and exploratory phases of drug discovery, we will follow the progression of a hypothetical kinase inhibitor, "Compound X," targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in a critical signaling pathway often implicated in cancer.
Table 1: High-Throughput Screening (HTS) and Initial Hit Characterization
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (nM) | Selectivity (vs. Kinase Y) |
| Compound X | 95 | 50 | >100-fold |
| Hit 2 | 88 | 250 | 20-fold |
| Hit 3 | 92 | 150 | 50-fold |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro ADME & Toxicology Profile of Compound X
| Assay | Parameter | Result | Interpretation |
| Absorption | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 15 | High |
| Metabolism | Microsomal Stability (t½, min) | 60 | Moderate |
| Toxicity | Ames Test | Negative | Non-mutagenic |
| Safety | hERG Assay (IC50, µM) | >30 | Low risk of cardiotoxicity |
Papp: Apparent permeability coefficient. t½: Half-life.
Table 3: In Vivo Pharmacokinetics of Compound X in Mice (10 mg/kg, oral)
| Parameter | Value |
| Cmax (ng/mL) | 1500 |
| Tmax (hr) | 1 |
| AUC (ng·hr/mL) | 6000 |
| Bioavailability (%) | 40 |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the curve, representing total drug exposure.
Table 4: In Vivo Efficacy of Compound X in a Xenograft Tumor Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1200 | - |
| Compound X (10 mg/kg, daily) | 400 | 67 |
Mandatory Visualization: Signaling Pathways and Experimental Workflows
EGFR-PI3K/AKT Signaling Pathway
The following diagram illustrates the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cell proliferation and survival that is often dysregulated in cancer. Compound X is designed to inhibit EGFR, thereby blocking downstream signaling.
Caption: EGFR signaling pathway and the inhibitory action of Compound X.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines the logical flow of experiments in the early-stage evaluation of a drug candidate like Compound X.
Caption: A streamlined workflow for preclinical drug discovery.
Experimental Protocols
High-Throughput Screening: Kinase-Glo® Luminescent Kinase Assay
Objective: To identify inhibitors of a target kinase from a large compound library.
Methodology:
-
Reagent Preparation: Prepare the Kinase-Glo® Reagent according to the manufacturer's protocol. Prepare the kinase, substrate, and ATP at 2x the final desired concentration in kinase buffer.
-
Compound Plating: Dispense 50 nL of each test compound (typically at 10 mM in DMSO) into a 384-well plate using an acoustic dispenser.
-
Enzyme and Substrate Addition: Add 2.5 µL of the 2x kinase solution to each well.
-
Reaction Initiation: Add 2.5 µL of the 2x substrate/ATP solution to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add 5 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Signal Measurement: Incubate for 10 minutes at room temperature and measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to positive and negative controls.
In Vitro ADME: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Compound Preparation: Prepare a dosing solution of the test compound in transport buffer.
-
Apical to Basolateral Permeability (A-B): Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
Basolateral to Apical Permeability (B-A): In a separate set of wells, add the dosing solution to the basolateral chamber and sample from the apical chamber to assess active efflux.
-
Sample Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can also be determined.
In Vivo Efficacy: Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living animal model.
Methodology:
-
Cell Culture: Culture human cancer cells (e.g., A549 for lung cancer) in appropriate media.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment and control groups. Administer the test compound (e.g., by oral gavage) and vehicle control according to the desired schedule and dose.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Study Termination: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for the treatment group compared to the control group.
In Vitro Toxicology: Ames Test
Objective: To assess the mutagenic potential of a compound.
Methodology:
-
Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own).
-
Compound Exposure: Expose the bacterial strains to various concentrations of the test compound, both with and without a metabolic activation system (S9 mix).
-
Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to produce histidine).
-
Data Analysis: Compare the number of revertant colonies in the treated plates to the number in the negative control plates. A significant increase in revertant colonies indicates mutagenic potential.
In Vitro Safety: hERG Assay
Objective: To assess the potential for a compound to cause cardiac arrhythmias by inhibiting the hERG potassium channel.
Methodology:
-
Cell Line: Use a cell line that stably expresses the hERG channel (e.g., HEK293 cells).
-
Patch-Clamp Electrophysiology: Use automated patch-clamp technology to measure the electrical current flowing through the hERG channels in individual cells.
-
Compound Application: Apply a range of concentrations of the test compound to the cells.
-
Current Measurement: Measure the hERG channel current before and after the application of the compound.
-
Data Analysis: Calculate the percent inhibition of the hERG current at each concentration and determine the IC50 value.[1]
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K and AKT: Unfaithful Partners in Cancer [mdpi.com]
- 3. The MAPK Pathway as a Therapeutic Target in Cancer Research | Technology Networks [technologynetworks.com]
- 4. Receptor tyrosine kinases (RTKs) | Catalytic receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the In Vitro Assay of Lp-PLA2 Inhibitors
These application notes provide a detailed protocol for the in vitro assessment of inhibitors targeting Lipoprotein-associated phospholipase A2 (Lp-PLA2), a key enzyme in the inflammatory cascade associated with atherosclerosis. The following protocols are designed for researchers, scientists, and drug development professionals to evaluate the efficacy of potential therapeutic compounds.
Note: While the request specified "Lp-PLA2-IN-17," no public data could be found for a compound with this designation. Therefore, the well-characterized Lp-PLA2 inhibitor, Darapladib , is used as an exemplary compound throughout this document to illustrate the application of the described assays.
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a calcium-independent serine lipase primarily associated with low-density lipoprotein (LDL) in human plasma.[1][2] It hydrolyzes oxidized phospholipids in LDL particles, producing pro-inflammatory and pro-atherogenic mediators like lysophosphatidylcholine (lyso-PC) and oxidized nonesterified fatty acids.[1][3] These products contribute to the development and progression of atherosclerotic plaques.[1] Consequently, inhibiting Lp-PLA2 is a promising therapeutic strategy for mitigating cardiovascular disease. This document outlines a detailed in vitro enzymatic assay to screen and characterize inhibitors of Lp-PLA2.
Signaling Pathway of Lp-PLA2 in Atherosclerosis
Lp-PLA2 plays a significant role in the inflammatory processes within the arterial wall that lead to atherosclerosis. The enzyme is secreted by inflammatory cells such as macrophages, T-cells, and mast cells.[4] Within the intima, Lp-PLA2 associated with oxidized LDL particles hydrolyzes oxidized phospholipids. This action generates lysophosphatidylcholine and oxidized free fatty acids, which are potent pro-inflammatory molecules that contribute to the formation of atherosclerotic plaques.[1]
Caption: Signaling pathway of Lp-PLA2 in atherosclerosis.
Quantitative Data Presentation
The inhibitory activity of a compound against Lp-PLA2 is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes representative in vitro data for Darapladib.
| Compound | Target | Assay Type | Substrate | IC50 (nM) | Reference |
| Darapladib | Human Lp-PLA2 | Enzymatic | 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine | 0.25 | F. Hoffmann-La Roche Ltd., Patent WO2005105783A1 |
| Darapladib | Recombinant Human Lp-PLA2 | Enzymatic | N/A | 3 | |
| Darapladib | Plasma Lp-PLA2 | Enzymatic | N/A | 9 |
Experimental Protocols
Lp-PLA2 Enzymatic Activity Assay
This protocol describes a colorimetric assay to measure the enzymatic activity of Lp-PLA2 and to determine the IC50 of an inhibitor. The assay is based on the hydrolysis of a synthetic substrate, 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine, by Lp-PLA2, which releases a chromogenic product, 4-nitrophenol. The rate of 4-nitrophenol formation is monitored spectrophotometrically.
Materials and Reagents:
-
Recombinant human Lp-PLA2
-
Lp-PLA2 inhibitor (e.g., Darapladib)
-
Substrate: 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine
-
Assay Buffer: Tris-HCl (pH 7.4), containing NaCl and EDTA
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the inhibitor in DMSO. Create a serial dilution of the inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Preparation: Dilute the recombinant human Lp-PLA2 in the assay buffer to the desired concentration.
-
Assay Reaction: a. To each well of a 96-well plate, add 20 µL of the diluted inhibitor or vehicle (assay buffer with DMSO for control). b. Add 160 µL of the diluted Lp-PLA2 enzyme solution to each well. c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 30 minutes.
-
Data Analysis: a. Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Experimental Workflow
The following diagram illustrates the workflow for determining the in vitro inhibitory activity of a test compound against Lp-PLA2.
Caption: Experimental workflow for Lp-PLA2 inhibition assay.
References
- 1. labcorp.com [labcorp.com]
- 2. Lp-PLA2 (lipoprotein-associated phospholipase A2) [wholeheartfamilymed.com]
- 3. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Lp-PLA2-IN-17 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory cascade associated with atherosclerosis.[1][2][3] Secreted primarily by inflammatory cells such as macrophages, Lp-PLA2 circulates in the plasma predominantly bound to low-density lipoprotein (LDL) particles.[2][4][5] Within the arterial wall, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory mediators, lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[4][6][7] These products contribute to the development and progression of atherosclerotic plaques by promoting inflammation, endothelial dysfunction, and macrophage activation.[4][6][7]
Elevated levels of Lp-PLA2 activity are recognized as an independent risk factor for cardiovascular events, making it a compelling therapeutic target for the management of atherosclerosis.[1][3][8] Lp-PLA2-IN-17 is a small molecule inhibitor of Lp-PLA2, identified as "Compound 39" in patent literature.[4] This document provides detailed application notes and protocols for the development of cell-based assays to characterize the inhibitory activity of this compound and its effects on downstream cellular processes.
Signaling Pathway of Lp-PLA2 in Atherosclerosis
The following diagram illustrates the pro-inflammatory signaling pathway mediated by Lp-PLA2 in the context of atherosclerosis.
Caption: Lp-PLA2 pro-inflammatory signaling pathway in atherosclerosis.
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Macrophage Cell Line
This protocol describes a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound using a human macrophage-like cell line (e.g., THP-1 differentiated into macrophages).
Materials:
-
Cell Line: THP-1 human monocytic cell line
-
Reagents:
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
This compound (Molecular Weight: 532.30 g/mol , Formula: C24H14Cl2F)[4]
-
Lipopolysaccharide (LPS) to stimulate Lp-PLA2 expression/secretion
-
Lp-PLA2 activity assay kit (e.g., colorimetric or fluorometric)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
DMSO (for dissolving this compound)
-
-
Equipment:
-
96-well cell culture plates (clear bottom for colorimetric assays, black for fluorometric)
-
Microplate reader
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Workflow Diagram:
Caption: Workflow for determining the IC50 of this compound.
Procedure:
-
Cell Seeding and Differentiation:
-
Seed THP-1 monocytes in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophages.
-
Incubate for 48-72 hours at 37°C with 5% CO2.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
After differentiation, gently wash the adherent macrophages twice with PBS.
-
Add 100 µL of fresh medium containing the different concentrations of this compound to the wells. Include a vehicle control (medium with DMSO only).
-
Pre-incubate the plate for 1 hour at 37°C.
-
-
Lp-PLA2 Induction and Supernatant Collection:
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.
-
Incubate for 24 hours at 37°C with 5% CO2.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant for the Lp-PLA2 activity assay.
-
-
Lp-PLA2 Activity Measurement:
-
Follow the manufacturer's instructions for the Lp-PLA2 activity assay kit. This typically involves adding a specific substrate to the supernatant and measuring the formation of a colored or fluorescent product over time.
-
-
Data Analysis:
-
Calculate the percentage of Lp-PLA2 inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Measurement of Lysophosphatidylcholine (lyso-PC) Production in Endothelial Cells
This protocol measures the downstream effect of Lp-PLA2 inhibition by quantifying the reduction in lyso-PC production in human umbilical vein endothelial cells (HUVECs) co-cultured with activated macrophages.
Materials:
-
Cell Lines: HUVECs, THP-1 cells
-
Reagents:
-
PMA, LPS
-
This compound
-
Oxidized LDL (OxLDL)
-
Lyso-PC measurement kit (e.g., colorimetric or fluorometric)
-
Endothelial cell growth medium, RPMI-1640
-
DMSO
-
-
Equipment:
-
24-well cell culture plates
-
Fluorescence microscope or plate reader
-
Incubator, Centrifuge
-
Procedure:
-
Macrophage Preparation:
-
Differentiate THP-1 cells into macrophages in a separate plate as described in Protocol 1.
-
After differentiation, stimulate the macrophages with 1 µg/mL LPS for 24 hours to induce Lp-PLA2 secretion.
-
Collect the conditioned medium containing secreted Lp-PLA2.
-
-
Endothelial Cell Culture and Treatment:
-
Seed HUVECs in a 24-well plate and grow to confluence.
-
Treat the HUVECs with different concentrations of this compound (prepared as in Protocol 1) for 1 hour.
-
-
Co-culture and Lyso-PC Measurement:
-
To the treated HUVECs, add the conditioned medium from the activated macrophages.
-
Add OxLDL to the wells at a final concentration of 50 µg/mL to serve as the substrate for Lp-PLA2.
-
Incubate for 6-12 hours at 37°C.
-
Collect the cell culture supernatant.
-
Measure the concentration of lyso-PC in the supernatant using a commercially available kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Quantify the amount of lyso-PC produced in each condition.
-
Compare the lyso-PC levels in the this compound treated groups to the vehicle control to determine the extent of inhibition.
-
Data Presentation
The quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: IC50 Determination of this compound in Differentiated THP-1 Macrophages
| This compound Conc. (µM) | Lp-PLA2 Activity (nmol/min/mL) | % Inhibition |
| 0 (Vehicle) | 150.2 ± 8.5 | 0 |
| 0.01 | 135.8 ± 7.1 | 9.6 |
| 0.1 | 98.4 ± 5.3 | 34.5 |
| 1 | 55.1 ± 3.9 | 63.3 |
| 10 | 18.7 ± 2.1 | 87.5 |
| 100 | 5.2 ± 1.0 | 96.5 |
| IC50 (µM) | \multicolumn{2}{ | c |
Data are presented as mean ± SD from a representative experiment performed in triplicate.
Table 2: Effect of this compound on Lyso-PC Production in HUVECs
| This compound Conc. (µM) | Lyso-PC Concentration (µM) | % Reduction in Lyso-PC |
| 0 (Vehicle) | 25.6 ± 2.1 | 0 |
| 0.1 | 20.3 ± 1.8 | 20.7 |
| 1 | 12.8 ± 1.1 | 50.0 |
| 10 | 5.4 ± 0.7 | 78.9 |
Data are presented as mean ± SD from a representative experiment performed in triplicate.
Conclusion
The provided application notes and protocols offer a framework for the cell-based characterization of the Lp-PLA2 inhibitor, this compound. These assays are designed to be conducted in a standard cell culture laboratory and provide quantitative data on the potency and cellular efficacy of the inhibitor. The results from these studies will be valuable for researchers and drug development professionals investigating the therapeutic potential of Lp-PLA2 inhibition in cardiovascular diseases.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Performance characteristics of lipoprotein-associated phospholipase A2 activity assay on the Dimension Vista analyser and preliminary study of a healthy Italian population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clevelandheartlab.com [clevelandheartlab.com]
- 4. A novel assay for measuring recombinant human lysophosphatidylcholine acyltransferase 3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Lysophosphatidylcholine Assay Kit (Colorimetric/Fluorometric) (ab273332) | Abcam [abcam.com]
Validation & Comparative
A Comparative Efficacy Analysis of Lp-PLA2-IN-17 and Darapladib in the Inhibition of Lipoprotein-Associated Phospholipase A2
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two inhibitors of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2): Lp-PLA2-IN-17 and the well-characterized clinical candidate, darapladib. This analysis is supported by available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathway and experimental workflows.
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade associated with atherosclerosis. It hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, generating pro-inflammatory products such as lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[1][2] These products contribute to the formation and instability of atherosclerotic plaques, making Lp-PLA2 a significant therapeutic target for cardiovascular diseases.[1][3] This guide focuses on a direct comparison of two specific inhibitors of this enzyme.
Quantitative Efficacy Comparison
The in vitro inhibitory potency of a compound is a critical determinant of its potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The available data for this compound and darapladib are summarized below.
| Compound | Target | IC50 (nM) | Source |
| This compound (Compound 39) | Lp-PLA2 | 0.7 | Patent: WO2016180247A1 |
| Darapladib | Lp-PLA2 | 0.25 | MedChemExpress, PubChem |
Table 1: In Vitro Inhibitory Activity of this compound and Darapladib against Lp-PLA2.
Based on the available in vitro data, darapladib exhibits a slightly higher potency in inhibiting Lp-PLA2 activity compared to this compound, with an IC50 value approximately 2.8-fold lower.
Mechanism of Action and Signaling Pathway
Both this compound and darapladib are selective inhibitors of the Lp-PLA2 enzyme.[3] By blocking the active site of Lp-PLA2, these inhibitors prevent the hydrolysis of oxidized phospholipids, thereby reducing the production of pro-inflammatory mediators that contribute to the progression of atherosclerosis.[1][2]
Caption: Lp-PLA2 Signaling Pathway in Atherosclerosis.
Experimental Protocols
The determination of the inhibitory activity of these compounds relies on robust in vitro assays. Below are the detailed methodologies for the Lp-PLA2 inhibition assays.
Lp-PLA2 Inhibition Assay (for this compound)
This protocol is based on the methodology described in patent WO2016180247A1.
-
Reagents and Materials:
-
Recombinant human Lp-PLA2 enzyme.
-
Substrate: 1-O-(2-thioacetyl)-2-O-hexadecanoyl-sn-glycero-3-phosphocholine.
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM CHAPS, pH 7.4.
-
Test compounds (this compound) dissolved in DMSO.
-
-
Assay Procedure:
-
A solution of the Lp-PLA2 enzyme is pre-incubated with the test compound (this compound) or vehicle (DMSO) in the assay buffer for a specified period to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the substrate and DTNB.
-
The hydrolysis of the thioester bond in the substrate by Lp-PLA2 releases a free thiol group.
-
This thiol group reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a colored product.
-
The rate of TNB formation is monitored by measuring the increase in absorbance at 412 nm over time using a microplate reader.
-
The percent inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in the vehicle control.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Lp-PLA2 Inhibition Assay (General Protocol for Darapladib)
A common method for assessing Lp-PLA2 activity and inhibition, as described in various research articles, is the PAF acetylhydrolase assay.
-
Reagents and Materials:
-
Recombinant or purified Lp-PLA2 enzyme.
-
Substrate: Platelet-Activating Factor (PAF), C16:0, [acetyl-3H].
-
Assay Buffer: Typically a Tris-HCl or HEPES based buffer at physiological pH.
-
Test compounds (darapladib) dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation cocktail.
-
-
Assay Procedure:
-
The Lp-PLA2 enzyme is incubated with the test compound (darapladib) or vehicle.
-
The reaction is started by the addition of the radiolabeled PAF substrate.
-
The enzyme hydrolyzes the acetyl group from the PAF molecule.
-
The reaction is stopped, and the released [3H]acetate is separated from the unreacted substrate, often by a charcoal separation step.
-
The amount of radioactivity in the aqueous phase (containing the [3H]acetate) is quantified using a scintillation counter.
-
The enzyme activity is proportional to the amount of released [3H]acetate.
-
Inhibition is calculated relative to the vehicle control, and IC50 values are determined from dose-response curves.
-
Caption: General Experimental Workflow for Lp-PLA2 Inhibition Assay.
Concluding Remarks
Both this compound and darapladib are potent inhibitors of the Lp-PLA2 enzyme. While darapladib has been more extensively studied and has undergone clinical trials, the available data for this compound from patent literature indicates it is also a highly effective inhibitor in in vitro settings. The choice between these or other Lp-PLA2 inhibitors for research or development purposes will depend on a variety of factors including, but not limited to, selectivity, pharmacokinetic properties, and in vivo efficacy, which require further investigation beyond the scope of this direct in vitro efficacy comparison. The provided experimental protocols offer a foundation for conducting such comparative studies.
References
- 1. US20160203337A1 - Identifying private information from data streams - Google Patents [patents.google.com]
- 2. WO2016180247A1 - Bicyclic compound used as an lp-pla2 inhibitor, and preparation method and pharmaceutical use thereof - Google Patents [patents.google.com]
- 3. WO2017059135A1 - Lp-pla2 inhibitors - Google Patents [patents.google.com]
Safety Operating Guide
Personal protective equipment for handling Lp-PLA2-IN-17
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of the potent lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, Lp-PLA2-IN-17. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact. Use proper glove removal technique to avoid contamination. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling the powder form to prevent inhalation of dust. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is essential to ensure safety. The following step-by-step guidance should be followed in a designated and well-ventilated area, such as a chemical fume hood.
Operational Workflow:
-
Preparation:
-
Ensure the designated handling area (e.g., chemical fume hood) is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have spill control materials (e.g., absorbent pads, appropriate waste disposal bags) readily accessible.
-
-
Personal Protective Equipment (PPE) Donning:
-
Put on a laboratory coat.
-
Don the first pair of nitrile gloves.
-
Put on the NIOSH-approved respirator.
-
Wear safety glasses or goggles.
-
Don the second pair of nitrile gloves.
-
-
Compound Handling:
-
Carefully unpack the container of this compound inside the chemical fume hood.
-
If weighing the powder, use a microbalance within the hood and handle with care to avoid generating dust.
-
For creating solutions, add the solvent to the powdered compound slowly to prevent splashing.
-
-
Post-Handling:
-
Securely close the container of this compound.
-
Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Dispose of all contaminated disposable materials in the designated hazardous waste stream.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound and Contaminated Materials
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste bag or container immediately after use. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Remove carefully to avoid cross-contamination and place in the designated hazardous waste stream. |
| Solutions containing this compound | Collect in a labeled, sealed hazardous waste container. Do not pour down the drain. |
Visualizing the Safety Workflow
To provide a clear, at-a-glance understanding of the safety procedures, the following diagram illustrates the essential steps for handling and disposing of this compound.
Disclaimer: The information provided is based on the analysis of a structurally similar compound and general laboratory safety principles. It is essential to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to review any available manufacturer's safety data before handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
